![molecular formula C14H11N3O2 B14391403 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 89634-68-4](/img/structure/B14391403.png)
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinemethanol with 1,4-dihydroquinoxaline-2,3-dione under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents like bromine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may bind to DNA or proteins, affecting cellular processes such as replication or transcription.
類似化合物との比較
Similar Compounds
6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-oxadiazine: Shares a similar pyridine moiety but differs in the core structure.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Contains a pyridine ring and is used in cancer treatment.
Uniqueness
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline core structure combined with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89634-68-4 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
6-(pyridin-3-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-14(19)17-12-7-9(3-4-11(12)16-13)6-10-2-1-5-15-8-10/h1-5,7-8H,6H2,(H,16,18)(H,17,19) |
InChIキー |
OHPWMMIPMVVWML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
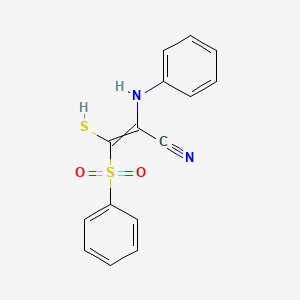
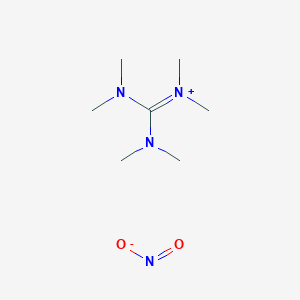
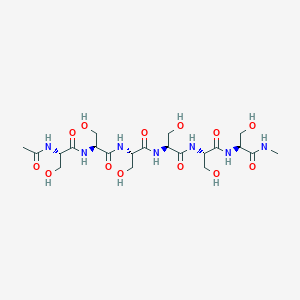
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
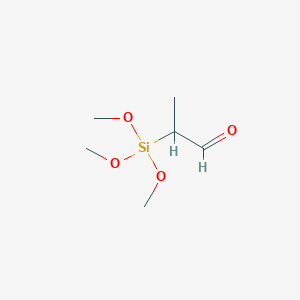

![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
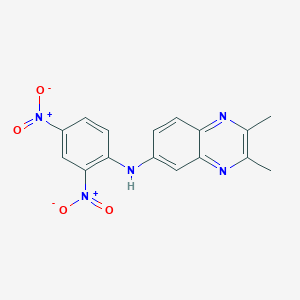
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
